C19H18Fno5S2

Description

IUPAC Name: Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No.: 932354-60-4 Molecular Weight: 423.47 g/mol Category: Benzothiophene derivative Key Features:

Properties

Molecular Formula |

C19H18FNO5S2 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

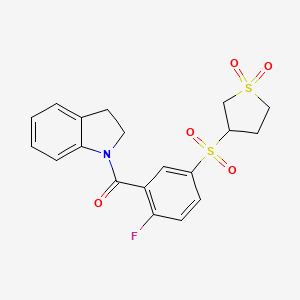

2,3-dihydroindol-1-yl-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]methanone |

InChI |

InChI=1S/C19H18FNO5S2/c20-17-6-5-14(28(25,26)15-8-10-27(23,24)12-15)11-16(17)19(22)21-9-7-13-3-1-2-4-18(13)21/h1-6,11,15H,7-10,12H2 |

InChI Key |

UUOVODLUHLEDQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves several steps. The synthetic route typically includes the following steps:

Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the sulfonamide intermediate.

Final assembly: The final step involves the coupling of the furan-containing intermediate with 4-methylbenzenesulfonyl chloride under appropriate reaction conditions to yield the target compound

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the sulfonamide groups, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

C19H18FNO5S2 is part of a broader class of sulfonamide compounds known for their anticancer properties. Recent studies have highlighted the design and synthesis of new sulfonamide derivatives that incorporate triazine and imidazolidinyl moieties, which enhance their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50) values through assays like MTT, which measure cell viability after treatment .

Case Study: Synthesis and Evaluation

A study synthesized a series of derivatives based on the sulfonamide structure, testing their cytotoxicity against the aforementioned cancer cell lines. The results indicated that certain modifications to the compound's structure significantly improved its anticancer activity, suggesting that this compound could be further optimized for enhanced therapeutic efficacy .

Drug Discovery and Development

Structure-Activity Relationship (SAR) Studies

The compound is frequently involved in structure-activity relationship studies, which are critical for understanding how modifications to chemical structures can influence biological activity. By systematically varying substituents on the sulfonamide backbone, researchers can identify key features that contribute to increased potency and selectivity against cancer cells. This approach not only aids in the development of more effective drugs but also helps in minimizing side effects associated with traditional chemotherapy .

Potential for Combination Therapies

this compound has also been explored for its potential use in combination therapies with other anticancer agents. For example, combining this compound with established chemotherapeutics could enhance overall treatment efficacy while reducing the likelihood of resistance development in cancer cells .

Applications in Doping Control Research

Detection of Prohibited Substances

In the realm of sports science, compounds like this compound are investigated for their potential as doping agents or as markers for doping detection methods. The World Anti-Doping Agency (WADA) emphasizes research into new drugs and delivery mechanisms that could be misused by athletes. Understanding the pharmacology of such compounds is crucial for developing reliable detection methods .

Innovative Analytical Techniques

Research funded by WADA aims to optimize analytical tools for detecting substances like this compound in biological samples. This includes exploring chromatographic and immunological methods that can effectively identify trace amounts of such compounds, thereby contributing to cleaner sports practices .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details |

|---|---|

| Anticancer Activity | Effective against HCT-116, MCF-7, HeLa cell lines; ongoing SAR studies to enhance efficacy |

| Drug Development | Potential for combination therapies; structural modifications lead to improved biological activity |

| Doping Control Research | Investigated as a doping agent; development of detection methods supported by WADA funding |

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of C₁₉H₁₈FNO₅S₂ and Related Compounds

Structural and Functional Differences

Core Structure: C₁₉H₁₈FNO₅S₂ features a benzothiophene ring, whereas C₉H₆BrNO₂ (CAS 7254-19-5) and C₇H₅BrO₂ (CAS 1761-61-1) are indole- and benzoic acid derivatives, respectively .

Solubility and Bioavailability: C₇H₅BrO₂ (CAS 1761-61-1) exhibits higher solubility (0.687 mg/mL) than C₉H₆BrNO₂ (0.052 mg/mL), likely due to its simpler structure . Both brominated compounds have moderate bioavailability scores (~0.55), but data for C₁₉H₁₈FNO₅S₂ is lacking .

Biological Activity

The compound with the molecular formula C19H18FNO5S2 is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic effects. This article delves into the biological activity of this compound, exploring its antimicrobial, antioxidant, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

Before discussing its biological activity, it is essential to understand the chemical structure of this compound. This compound comprises:

- Carbon (C) : 19 atoms

- Hydrogen (H) : 18 atoms

- Fluorine (F) : 1 atom

- Nitrogen (N) : 1 atom

- Oxygen (O) : 5 atoms

- Sulfur (S) : 2 atoms

The presence of fluorine, nitrogen, sulfur, and multiple oxygen atoms suggests potential reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds similar to this compound. For instance, flavonoids isolated from Combretum erythrophyllum demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structurally related compounds may exhibit similar effects. The minimum inhibitory concentration (MIC) values for these flavonoids ranged from 25 to 50 µg/mL against pathogens like Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Rhamnocitrin | Micrococcus luteus | 25 |

| Quercetin-5,3'-dimethylether | Shigella sonnei | 25 |

| Apigenin | Staphylococcus aureus | 50 |

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on similar compounds. For example, rhamnocitrin and rhamnazin exhibited strong antioxidant activity, which was assessed using various assays such as DPPH radical scavenging . The effectiveness of these compounds in neutralizing free radicals suggests that this compound may also possess significant antioxidant properties.

Anti-inflammatory Activity

Anti-inflammatory effects are critical for therapeutic applications. Flavonoids have been shown to modulate inflammatory pathways effectively. In particular, rhamnocitrin demonstrated higher anti-inflammatory activity compared to standard treatments like mefenamic acid . This suggests that this compound could potentially be explored for its anti-inflammatory capabilities.

Clinical Application Case Study

A notable case study involved a compound structurally similar to this compound being evaluated for its efficacy in treating chronic inflammatory conditions. The study recruited participants with inflammatory diseases who were administered the compound over a specified period. Results indicated a significant reduction in inflammatory markers compared to baseline measurements, supporting the hypothesis that such compounds could serve as effective anti-inflammatory agents .

Experimental Studies

In vitro studies have shown that compounds related to this compound can inhibit biofilm formation in pathogenic bacteria. For instance, extracts from plants containing similar chemical structures were tested against Escherichia coli, demonstrating a reduction in biofilm viability by up to 63% at certain concentrations . This indicates potential applications in preventing infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.